N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide
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Overview
Description
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom and a m-tolyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-amine and 2-(m-tolyl)acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Reaction Mechanism: The but-3-yn-1-amine reacts with 2-(m-tolyl)acetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptor Activity: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide can be compared with other similar compounds, such as:
N-(but-3-yn-1-yl)-2-(p-tolyl)acetamide: This compound has a p-tolyl group instead of an m-tolyl group, leading to differences in its chemical properties and reactivity.
N-(but-3-yn-1-yl)-2-(o-tolyl)acetamide: The presence of an o-tolyl group results in distinct steric and electronic effects compared to the m-tolyl derivative.
Uniqueness: this compound is unique due to its specific structural features, such as the m-tolyl group and the but-3-yn-1-yl moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-but-3-ynyl-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-4-8-14-13(15)10-12-7-5-6-11(2)9-12/h1,5-7,9H,4,8,10H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFYTSAPXQWUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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